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Compound of Interest

Compound Name:
Oxacyclohexadec-12-en-2-one,

(12Z)-

Cat. No.: B12093333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of several key

macrocyclic lactone derivatives: ivermectin, selamectin, moxidectin, and eprinomectin. The

information is compiled from a range of experimental data to assist researchers in evaluating

the relative safety of these compounds.

Executive Summary
Macrocyclic lactones are a class of highly effective antiparasitic agents. While they share a

common mechanism of action targeting invertebrate-specific glutamate-gated chloride

channels, their toxicological profiles in non-target species, particularly mammals, can differ.

This guide summarizes available data on the cytotoxicity and genotoxicity of these derivatives,

providing a comparative overview to inform research and development.

Cytotoxicity Profile
The in vitro cytotoxicity of macrocyclic lactones has been evaluated in various mammalian cell

lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50)

values from several studies are summarized below. It is important to note that direct

comparison of absolute values across different studies should be done with caution due to

variations in cell lines, experimental conditions, and assay methodologies.
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Compound Cell Line Assay Endpoint
IC50 / CC50
(µM)

Reference

Ivermectin HeLa MTT Cell Viability
7.87 (24h),

5.78 (48h)
[1]

SH-SY5Y CCK-8 Cell Viability ~7.5 (24h) [2]

Vero E6 MTS Cytotoxicity ~8 [3]

A549-hACE2 MTS Cytotoxicity ~16 [3]

RAW264.7 LDH Cytotoxicity - [4]

CHO(K1) NR, MTT
Cell Growth

Inhibition
- [5]

Moxidectin

SF268,

SF295,

SF188, CT-

2A

SRB Cell Growth

12-15 (24h),

8-12 (48h,

72h)

[6]

C6, U251 MTT Cell Viability - [7]

Vero E6 MTS Cytotoxicity 30.4 [8]

Selamectin Vero E6 MTS Cytotoxicity ~8 [3]

A549-hACE2 MTS Cytotoxicity ~25 [3]

Milbemycin

Oxime
Vero E6 MTS Cytotoxicity ~8 [3]

A549-hACE2 MTS Cytotoxicity ~22 [3]

Genotoxicity Profile
A critical aspect of toxicological assessment is the potential for a compound to induce genetic

damage. The genotoxicity of macrocyclic lactones has been investigated using a battery of

standard assays.
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Compound Ames Test
Chromoso
mal
Aberration

Micronucle
us Test

Other Summary

Ivermectin Negative

No clear

evidence of

clastogenicity

-

Can induce

single DNA-

strand breaks

in vitro

Generally

considered

non-

mutagenic in

bacterial and

mammalian

cells.[5]

Selamectin
No data

available

No data

available

No data

available
-

Genotoxicity

data is

lacking in the

reviewed

literature.

Moxidectin Negative Negative
Negative (in

vivo, mice)

Negative in

unscheduled

DNA

synthesis

assay.

Not

considered

genotoxic

based on a

comprehensi

ve battery of

in vitro and in

vivo assays.

[9][10][11]

Eprinomectin Negative Negative - - Not

considered

genotoxic

based on a

range of in

vitro and in

vivo assays.

[12][13]

However, one

study showed

phytotoxic
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and

genotoxic

effects in

Allium cepa.

[12][14]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These

protocols are based on standardized guidelines to ensure reproducibility and comparability of

data.

Cytotoxicity Assays (e.g., MTT, MTS, SRB)
The principle of these assays is to measure cell viability and proliferation.

Cell Culture: Mammalian cells are cultured in appropriate media and conditions until they

reach a suitable confluence.

Treatment: Cells are exposed to a range of concentrations of the test compound for a

specified duration (e.g., 24, 48, 72 hours).

Assay Procedure:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: MTT is added

to the cells and is reduced by mitochondrial dehydrogenases of viable cells to a purple

formazan product. The formazan is then solubilized, and the absorbance is measured

spectrophotometrically.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-

tetrazolium) Assay: A tetrazolium compound that is bioreduced by viable cells into a

colored formazan product that is soluble in the cell culture medium. The absorbance is

measured directly.

SRB (Sulphorhodamine B) Assay: SRB is a bright pink aminoxanthene dye that binds to

basic amino acids in cellular proteins. The amount of bound dye is proportional to the total

protein mass and, therefore, to the cell number.
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Data Analysis: The absorbance values are used to calculate the percentage of cell viability

compared to an untreated control. The IC50 value, the concentration of the compound that

causes a 50% reduction in cell viability, is then determined.

Genotoxicity Assays
This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in

genes involved in histidine or tryptophan synthesis, respectively.

Preparation: The test compound is mixed with the bacterial tester strain and, in some cases,

a metabolic activation system (S9 fraction from rat liver) to simulate mammalian metabolism.

Incubation: The mixture is incubated, and then plated on a minimal agar medium lacking the

specific amino acid the bacteria cannot synthesize.

Scoring: Only bacteria that have undergone a reverse mutation (revertants) will be able to

grow and form colonies. The number of revertant colonies in the presence of the test

compound is compared to the number of spontaneous revertants in the negative control. A

significant, dose-dependent increase in revertants indicates a mutagenic potential.

This assay assesses the ability of a test compound to induce structural changes in the

chromosomes of cultured mammalian cells.

Cell Culture and Treatment: Mammalian cells (e.g., Chinese hamster ovary (CHO) cells,

human peripheral blood lymphocytes) are treated with the test compound with and without

metabolic activation.

Metaphase Arrest: After a suitable treatment period, a spindle inhibitor (e.g., colcemid) is

added to arrest the cells in the metaphase stage of mitosis.

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and

spread on microscope slides. The chromosomes are then stained (e.g., with Giemsa).

Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations,

such as chromatid and chromosome gaps, breaks, and exchanges. A statistically significant,

dose-dependent increase in the percentage of cells with aberrations indicates clastogenic

potential.[15][16][17][18][19]
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This test detects both clastogenic (chromosome breaking) and aneugenic (chromosome

lagging) events.

Cell Culture and Treatment: Cultured mammalian cells are treated with the test compound.

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in the

accumulation of binucleated cells that have completed one nuclear division.

Harvesting and Staining: Cells are harvested, and the cytoplasm and nucleus are stained.

Analysis: Binucleated cells are scored for the presence of micronuclei, which are small,

extranuclear bodies containing chromosome fragments or whole chromosomes that were not

incorporated into the daughter nuclei during mitosis. A significant increase in the frequency of

micronucleated cells indicates genotoxic potential.

Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action of macrocyclic lactones is the potentiation of GABA (gamma-

aminobutyric acid) and glutamate-gated chloride channels in invertebrates, leading to paralysis

and death of the parasite. In mammals, GABA receptors are primarily located in the central

nervous system (CNS) and are protected by the blood-brain barrier (BBB).

GABAergic and Glutamatergic Synaptic Transmission
The following diagram illustrates the general mechanism of inhibitory neurotransmission

involving GABA and glutamate-gated chloride channels, the primary targets of macrocyclic

lactones.
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Caption: Mechanism of action of macrocyclic lactones on GABA/glutamate-gated chloride

channels.

Role of P-glycoprotein in Neurotoxicity
P-glycoprotein (P-gp) is an efflux transporter protein located at the blood-brain barrier that

actively pumps a wide range of xenobiotics, including macrocyclic lactones, out of the brain.

This mechanism protects the central nervous system from potentially neurotoxic compounds.

[20]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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